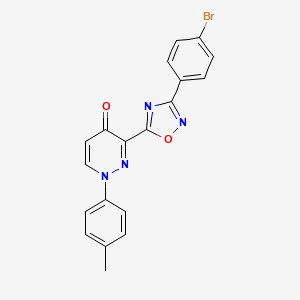
3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one
Descripción general
Descripción
3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one, also known as BPO-27, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. BPO-27 is a pyridazinone derivative that has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities.
Mecanismo De Acción
The mechanism of action of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is not fully understood. However, studies have shown that 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one inhibits the activity of the enzyme phosphodiesterase 5 (PDE5). PDE5 is an enzyme that plays a role in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one increases the levels of cGMP, which in turn leads to the activation of protein kinase G (PKG). Activation of PKG results in the inhibition of various signaling pathways that are involved in cancer cell proliferation, inflammation, and microbial growth.
Biochemical and Physiological Effects:
3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one has also been shown to inhibit tumor growth in vivo in animal models. In addition to its anti-cancer properties, 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one has also been shown to exhibit anti-inflammatory and anti-microbial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is its potential as a therapeutic agent for the treatment of cancer, inflammation, and microbial infections. 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-microbial activities. However, one of the limitations of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is its low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one. One area of research is the optimization of the synthesis method to improve the yield and purity of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one. Another area of research is the identification of the specific signaling pathways that are targeted by 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one. Further studies are also needed to investigate the potential use of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one in combination with other therapeutic agents for the treatment of cancer, inflammation, and microbial infections. Finally, the development of novel drug delivery systems may improve the efficacy and bioavailability of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one.
Aplicaciones Científicas De Investigación
3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one has been extensively studied for its anti-cancer properties. Studies have shown that 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one has also been shown to inhibit tumor growth in vivo in animal models. In addition to its anti-cancer properties, 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one has also been shown to exhibit anti-inflammatory and anti-microbial activities.
Propiedades
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O2/c1-12-2-8-15(9-3-12)24-11-10-16(25)17(22-24)19-21-18(23-26-19)13-4-6-14(20)7-5-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROGEZKFDAMGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-chloro-6-methylquinolin-4-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3403291.png)
![3-(3-chlorophenyl)-5-(1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3403303.png)
![4-{[6-Fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]sulfonyl}benzonitrile](/img/structure/B3403309.png)
![N-(4-chlorobenzyl)-2-[2-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide](/img/structure/B3403310.png)
![N-(2,4-dimethoxyphenyl)-4-[6-(3-methoxyphenoxy)pyridazin-3-yl]benzamide](/img/structure/B3403331.png)
![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B3403339.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-3-(3-methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B3403342.png)
![3-{[acetyl(phenyl)amino]methyl}-N-(2,3-dimethylphenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B3403347.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B3403361.png)
![5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3403372.png)

![N-benzyl-2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B3403391.png)
![5-(3,4-Dimethylbenzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3403404.png)